molecular formula C9H17NO2 B8179158 (R)-a-Amino-cyclopropaneacetic acid tert-butyl ester

(R)-a-Amino-cyclopropaneacetic acid tert-butyl ester

Cat. No.: B8179158
M. Wt: 171.24 g/mol
InChI Key: KCUQSNWLGMSEOQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-a-Amino-cyclopropaneacetic acid tert-butyl ester is a chiral compound that features a cyclopropane ring, an amino group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-a-Amino-cyclopropaneacetic acid tert-butyl ester typically involves the esterification of ®-a-Amino-cyclopropaneacetic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields. Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters, including ®-a-Amino-cyclopropaneacetic acid tert-butyl ester, often employs mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the good chemical yields achieved. Recent improvements in safety and efficiency have made this method more attractive for large-scale production.

Mechanism of Action

The mechanism of action of ®-a-Amino-cyclopropaneacetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing the activity of these targets . The tert-butyl ester group can be selectively cleaved under mild conditions, releasing the active amino acid derivative .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (2R)-2-amino-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUQSNWLGMSEOQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.